4-Isobutyl-3-isopentyl-1h-pyrazol-5-amine
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Overview
Description
4-Isobutyl-3-isopentyl-1h-pyrazol-5-amine is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-3-isopentyl-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-3-isopentyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Isobutyl-3-isopentyl-1h-pyrazol-5-amine has several scientific research applications, including:
Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4-Isobutyl-3-isopentyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
3-Aminopyrazole: Known for its use in the synthesis of condensed heterocyclic systems.
4-Methyl-3-phenyl-1h-pyrazol-5-amine: Another pyrazole derivative with distinct structural features and applications.
Uniqueness
4-Isobutyl-3-isopentyl-1h-pyrazol-5-amine stands out due to its unique combination of isobutyl and isopentyl groups, which confer specific reactivity and stability properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
5-(3-methylbutyl)-4-(2-methylpropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-8(2)5-6-11-10(7-9(3)4)12(13)15-14-11/h8-9H,5-7H2,1-4H3,(H3,13,14,15) |
InChI Key |
DNKLYVZNZGWWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C(=NN1)N)CC(C)C |
Origin of Product |
United States |
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